N20C hydrochloride
Overview
Description
N20C hydrochloride is a selective and noncompetitive open NMDA receptor open channel blocker . It has micromolar affinity, fast on-off blockade kinetics, and strong voltage dependence . It also displays neuroprotective activity .
Molecular Structure Analysis
The molecular weight of N20C hydrochloride is 304.81 . Its molecular formula is C17H21ClN2O . The SMILES representation is NC(CNCCC(C1=CC=CC=C1)C2=CC=CC=C2)=O.Cl .Chemical Reactions Analysis
N20C hydrochloride is a non-competitive NMDA receptor antagonist . It binds to the receptor-associated ion channel and prevents glutamate-induced Ca2+ influx .Physical And Chemical Properties Analysis
N20C hydrochloride has a molecular weight of 304.82 . Its molecular formula is C17H20N2O.HCl . It is soluble to 100 mM in water .Scientific Research Applications
Vitamin B12 Studies : Nitrous oxide, which is a chemical form related to N20C hydrochloride, is used to selectively oxidize vitamin B12. This application is valuable for studying vitamin B12's mode of action, mechanisms of neuropathy, and interactions between different folates (Chanarin, 1980).
Detection of Ions and Antibiotics : Nitrogen-doped carbon quantum dots (N-CQDs), derived from a process involving N20C hydrochloride, effectively detect Fe3+ ions and tetracycline antibiotics. This application shows high sensitivity and low cytotoxicity, suggesting potential in sensitive detection and cellular imaging (Qi et al., 2019).
Electrocatalysis : N-doped hollow core-mesoporous shell carbonaceous nanospheres synthesized from glucosamine hydrochloride demonstrate excellent electrocatalytic activity for oxygen reduction reaction in both alkaline and acidic media. This suggests sustainable and eco-friendly alternatives to commercial catalysts (Han et al., 2014).
Acetylene Hydrochlorination : Nitrogen-doped nanoflower porous carbon acts as a nonmetal catalyst for acetylene hydrochlorination. Its nanoflower-like morphology and nitrogen species contribute positively to conversion activity (Liu, Zhu, & Dai, 2018).
Detection of Chlorpromazine Hydrochloride : N-doped carbon dots (N-CDs) are effective in detecting chlorpromazine hydrochloride with excellent sensitivity and selectivity, offering a strategy for rapid screening in biological fluids (Zhang et al., 2019).
Combustion Studies : In circulating fluidized bed boilers, cyanides, which are chemically related to N20C hydrochloride, show a higher tendency to form N20. The concentration of NO and char also contributes to its formation (Åmand & Leckner, 1993).
Separation of Vanadium(V) : N1923, a related chemical, is an effective extractant for the efficient extraction and separation of vanadium(V) from hydrochloric acid solutions, showing over 90% extraction efficiency under certain conditions (Zhu, Liu, & Li, 2022).
Diesel Engine Performance : A novel soluble hybrid nanocatalyst, likely involving compounds related to N20C hydrochloride, significantly reduces exhaust emissions and improves engine performance in diesel-biodiesel blends, while reducing fuel consumption (Mirzajanzadeh et al., 2015).
Neuropathic Pain Treatment : Nefopam hydrochloride loaded nanospheres show promising sustained action and stability for treating neuropathic pain, with a significant shelf-life (Sukhbir, Yashpal, & Sandeep, 2015).
Mechanism of Action
Future Directions
The future of N20C hydrochloride looks promising. The global N20C Hydrochloride market is expected to reach a significant value by 2029 . This growth is backed by increasing demand from downstream industries .
Relevant Papers The paper by Rosa Planells-Cases et al., titled “A novel N-methyl-D-aspartate receptor open channel blocker with in vivo neuroprotectant activity” is a relevant resource for understanding the properties and potential applications of N20C hydrochloride .
properties
IUPAC Name |
2-(3,3-diphenylpropylamino)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.ClH/c18-17(20)13-19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H2,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJDLPUASJEVRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNCC(=O)N)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N20C hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.